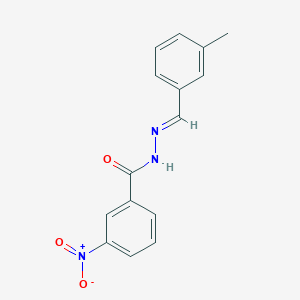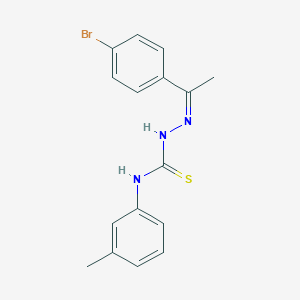
N-(4-methylpiperazine-1-carbothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.364 g/mol . This compound is known for its unique structure, which includes a benzamide core linked to a 4-methylpiperazine moiety through a carbothioyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazine-1-carbothioyl)benzamide typically involves the reaction of 4-methylpiperazine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to achieve high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylpiperazine-1-carbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpiperazine-1-carbothioyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-methylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-methylpiperazino)carbamoyl]benzamide
- N-[(4-methylpiperazino)carbonyl]benzamide
Uniqueness
N-(4-methylpiperazine-1-carbothioyl)benzamide is unique due to its carbothioyl linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C13H17N3OS |
|---|---|
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
N-(4-methylpiperazine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C13H17N3OS/c1-15-7-9-16(10-8-15)13(18)14-12(17)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,17,18) |
InChI-Schlüssel |
VMGFUNOZLVTEPX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(9-{4-[(anilinocarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylurea](/img/structure/B323918.png)
![N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)-2-furamide](/img/structure/B323920.png)
![N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B323921.png)
![2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE](/img/structure/B323923.png)

![N-[(2-bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B323925.png)

![N-[(2-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B323928.png)
![2-[(2-methoxyphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B323929.png)
![2-{5-[2-(anilinocarbonyl)hydrazino]-5-oxopentanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323930.png)
![N~1~-(4-METHYLPHENYL)-2-[(Z)-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323931.png)
![1-[1,1'-biphenyl]-4-ylethanone N-(3-methylphenyl)thiosemicarbazone](/img/structure/B323932.png)
![3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA](/img/structure/B323934.png)
